Cas no 874806-05-0 (N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide)

N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
- F1843-0604
- MLS001166986
- CHEMBL1365229
- SMR000641284
- N1-(4-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- 874806-05-0
- AKOS024614290
- N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
- HMS2241H03
- Ethanediamide, N1-[2-(4-methoxyphenyl)ethyl]-N2-[[3-[(4-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-
- N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide
-
- Inchi: 1S/C22H27N3O6S/c1-16-3-9-19(10-4-16)32(28,29)25-13-14-31-20(25)15-24-22(27)21(26)23-12-11-17-5-7-18(30-2)8-6-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27)
- InChI Key: GUDDCYQETQHZKA-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1CCOC1CNC(C(NCCC1C=CC(=CC=1)OC)=O)=O)(=O)=O
Computed Properties
- Exact Mass: 461.16205676g/mol
- Monoisotopic Mass: 461.16205676g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 724
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 122Ų
- XLogP3: 2.2
Experimental Properties
- Density: 1.289±0.06 g/cm3(Predicted)
- pka: 12.16±0.46(Predicted)
N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1843-0604-1mg |
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874806-05-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1843-0604-25mg |
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874806-05-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1843-0604-4mg |
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874806-05-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1843-0604-10mg |
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874806-05-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1843-0604-40mg |
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874806-05-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
A2B Chem LLC | BA64128-5mg |
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874806-05-0 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA64128-10mg |
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874806-05-0 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F1843-0604-20μmol |
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874806-05-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1843-0604-5μmol |
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874806-05-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1843-0604-50mg |
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide |
874806-05-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Related Literature
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1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Additional information on N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide
Compound CAS No 874806-05-0: N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide
The compound with CAS No 874806-05-0, named N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide, is a complex organic molecule with potential applications in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a 4-methoxyphenyl group, a 1,3-oxazolidin ring system, and a sulfonyl functional group. These structural features contribute to its chemical stability and bioactivity.
Recent studies have highlighted the importance of oxazolidinone derivatives in drug discovery. The presence of the 1,3-oxazolidin ring in this compound suggests that it may exhibit antimicrobial or antifungal properties. Additionally, the sulfonyl group is known to enhance the pharmacokinetic properties of molecules, making them more suitable for therapeutic applications. The 4-methoxyphenyl substituent further modulates the compound's activity by influencing its solubility and binding affinity to target proteins.
Research on similar compounds has shown that the combination of an oxazolidinone ring with a sulfonyl group can lead to potent inhibitors of enzymes involved in various disease pathways. For instance, such compounds have been explored as potential inhibitors of kinases and proteases, which are key targets in cancer and inflammatory diseases. The N'-2-(4-methoxyphenyl)ethyl moiety in this compound may also play a role in enhancing its bioavailability and reducing toxicity.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound. Its structural elucidation has been confirmed through various spectroscopic methods such as NMR and mass spectrometry.
In terms of biological evaluation, preliminary assays have indicated that this compound exhibits moderate activity against certain enzyme targets. However, further studies are required to fully understand its mechanism of action and therapeutic potential. Collaborative efforts between chemists and biologists are ongoing to explore its applications in drug development.
From an environmental perspective, the degradation pathways of this compound are currently under investigation. Understanding its persistence in different environments is crucial for assessing its ecological impact. Initial findings suggest that it undergoes hydrolytic cleavage under specific conditions, which may influence its environmental fate.
In conclusion, the compound with CAS No 874806-05-0 represents a promising lead in medicinal chemistry research. Its unique structure and functional groups make it a valuable candidate for further exploration in drug discovery programs targeting various therapeutic areas.
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